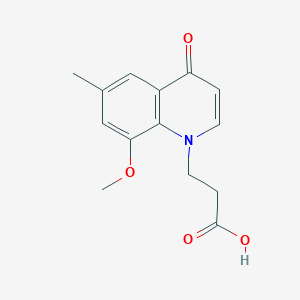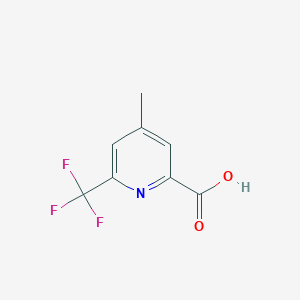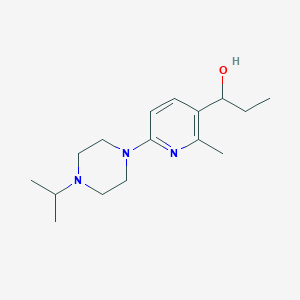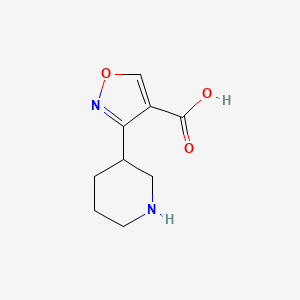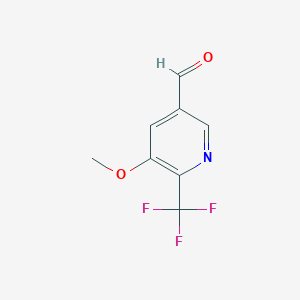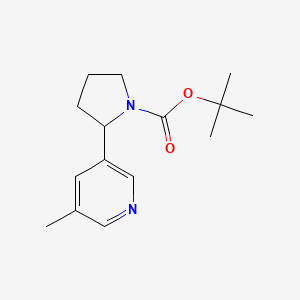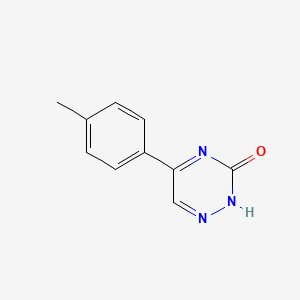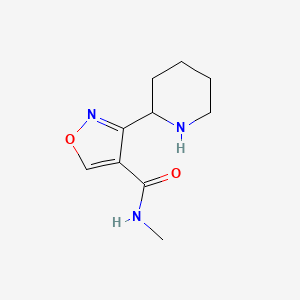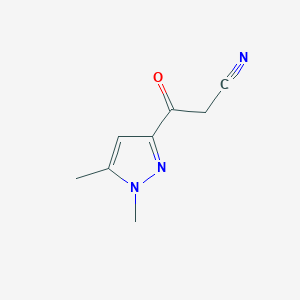
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of ethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate as a starting material. This compound is reacted with metallic sodium in anhydrous toluene, followed by the addition of a nitrile compound at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as coordination complexes with transition metals.
作用機序
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique chemical and biological properties, such as enhanced stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound has a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-one: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
3-(1,5-dimethylpyrazol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(10-11(6)2)8(12)3-4-9/h5H,3H2,1-2H3 |
InChIキー |
XRMJMCXRLDMIPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


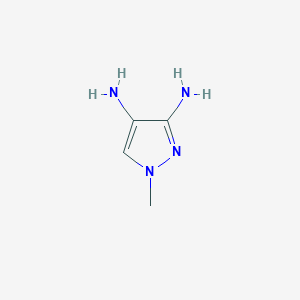
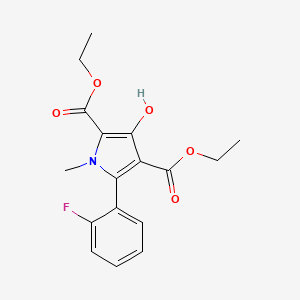
![2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15059382.png)
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
